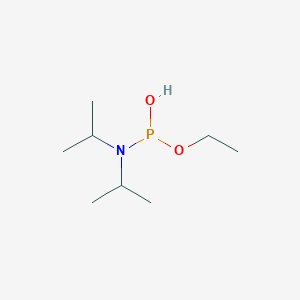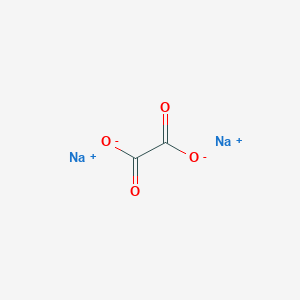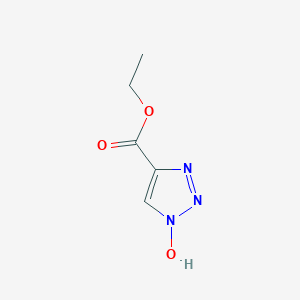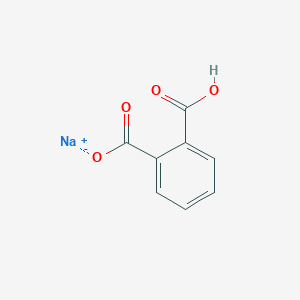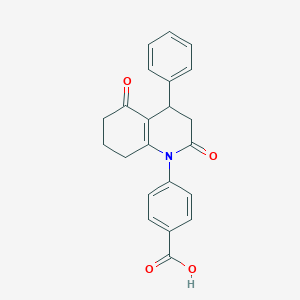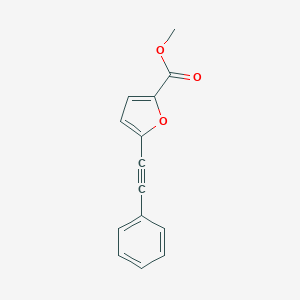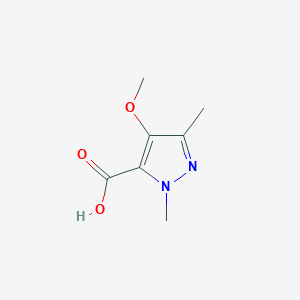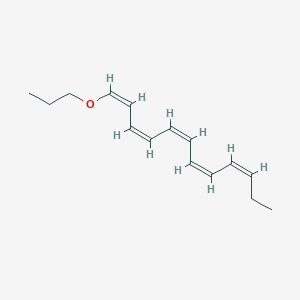
(1Z,3Z,5Z,7Z,9Z)-1-propoxydodeca-1,3,5,7,9-pentaene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1Z,3Z,5Z,7Z,9Z)-1-propoxydodeca-1,3,5,7,9-pentaene, also known as 1-propoxy-5,9,13-trimethylpentadeca-1,3,5,7,9-pentaene, is a natural product found in certain marine organisms. This compound has garnered interest in the scientific community due to its potential as a therapeutic agent.
Wirkmechanismus
The mechanism of action of (1Z,3Z,5Z,7Z,9Z)-1-propoxydodeca-1,3,5,7,9-pentaene involves the inhibition of various enzymes and signaling pathways. Specifically, this compound has been found to inhibit the activity of COX-2, an enzyme involved in the inflammatory response. Additionally, it has been shown to inhibit the PI3K/Akt signaling pathway, which is involved in cell growth and survival.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of (1Z,3Z,5Z,7Z,9Z)-1-propoxydodeca-1,3,5,7,9-pentaene are diverse. Research has shown that this compound can induce apoptosis in cancer cells, reduce inflammation, and exhibit anti-microbial activity. Additionally, it has been found to have potential as a neuroprotective agent, protecting neurons from damage caused by oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (1Z,3Z,5Z,7Z,9Z)-1-propoxydodeca-1,3,5,7,9-pentaene in lab experiments is its diverse range of potential applications. This compound has been shown to exhibit anti-inflammatory, anti-tumor, and anti-microbial properties, making it a valuable tool for research in these areas. However, one limitation of using this compound is its low yield when isolated from marine organisms. This can make it difficult to obtain large quantities of the compound for use in experiments.
Zukünftige Richtungen
There are many potential future directions for research involving (1Z,3Z,5Z,7Z,9Z)-1-propoxydodeca-1,3,5,7,9-pentaene. One area of interest is the development of this compound as a therapeutic agent for the treatment of cancer and inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential as a neuroprotective agent. Finally, the synthesis method for this compound could be improved to increase yield and make it more accessible for use in lab experiments.
In conclusion, (1Z,3Z,5Z,7Z,9Z)-1-propoxydodeca-1,3,5,7,9-pentaene is a natural product with potential therapeutic applications. Its diverse range of potential applications and mechanism of action make it a valuable tool for scientific research. Further research is needed to fully understand the potential of this compound and to develop it as a therapeutic agent.
Synthesemethoden
The synthesis of (1Z,3Z,5Z,7Z,9Z)-1-propoxydodeca-1,3,5,7,9-pentaene can be achieved through the isolation of the compound from marine organisms or through chemical synthesis. The chemical synthesis involves the use of various reagents and catalysts to produce the compound in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
(1Z,3Z,5Z,7Z,9Z)-1-propoxydodeca-1,3,5,7,9-pentaene has been studied for its potential as a therapeutic agent. Research has shown that this compound exhibits anti-inflammatory, anti-tumor, and anti-microbial properties. Additionally, it has been found to have potential as a neuroprotective agent.
Eigenschaften
CAS-Nummer |
139953-95-0 |
|---|---|
Produktname |
(1Z,3Z,5Z,7Z,9Z)-1-propoxydodeca-1,3,5,7,9-pentaene |
Molekularformel |
C15H22O |
Molekulargewicht |
218.33 g/mol |
IUPAC-Name |
(1Z,3Z,5Z,7Z,9Z)-1-propoxydodeca-1,3,5,7,9-pentaene |
InChI |
InChI=1S/C15H22O/c1-3-5-6-7-8-9-10-11-12-13-15-16-14-4-2/h5-13,15H,3-4,14H2,1-2H3/b6-5-,8-7-,10-9-,12-11-,15-13- |
InChI-Schlüssel |
DDGFFDQTTWLPQJ-YUIJFTJLSA-N |
Isomerische SMILES |
CCCO/C=C\C=C/C=C\C=C/C=C\CC |
SMILES |
CCCOC=CC=CC=CC=CC=CCC |
Kanonische SMILES |
CCCOC=CC=CC=CC=CC=CCC |
Synonyme |
(all E)-1-Propoxy-1,3,5,7,9-dodecapentaene |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




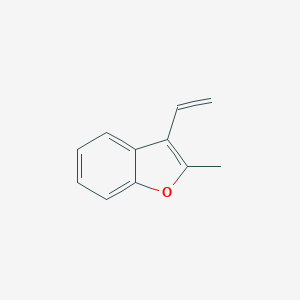
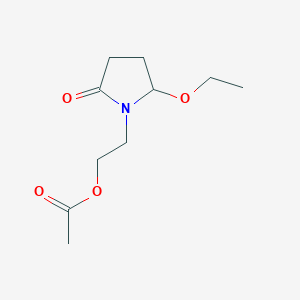
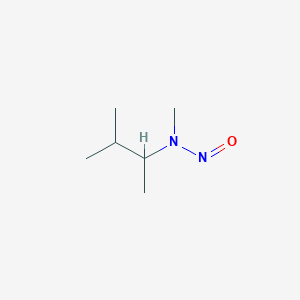
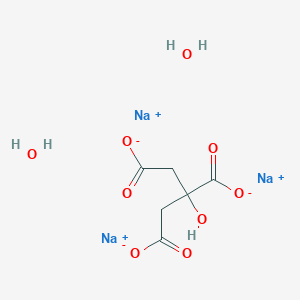
![2,5-Diisopropyl-1,4-dioxaspiro[2.2]pentane](/img/structure/B148027.png)
